molecular formula C11H20N2O4 B11820607 (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B11820607
M. Wt: 244.29 g/mol
InChI Key: VUWUBDIBQTWFSE-JGVFFNPUSA-N
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Description

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized .

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-((tert-Butoxycarbonyl)amino)-1-methylpyrrolidine-3-carboxylic acid: Characterized by the presence of a Boc-protected amino group.

    Tert-butyl (3S)-3-((tert-butoxy)carbonyl)amino-4-((2R,4R)-2-((1S,2R)-1-((cyclopropanesulfonyl)carbamoyl)-2-ethenylcyclopropyl)carbamoyl)-4-((6-methoxyisoquinolin-1-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate: Another Boc-protected amino acid derivative with additional functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(3S,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-6-13(4)5-7(8)9(14)15/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-,8+/m0/s1

InChI Key

VUWUBDIBQTWFSE-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C

Origin of Product

United States

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